N,N'-(2-nitro-1,4-phenylene)bis(3-methylbenzamide)
Description
N,N’-(2-nitro-1,4-phenylene)bis(3-methylbenzamide): is an organic compound that belongs to the class of aromatic amides. This compound is characterized by the presence of two benzamide groups attached to a central phenylene ring, which is substituted with a nitro group at the 2-position. The compound’s structure imparts unique chemical and physical properties, making it of interest in various scientific fields.
Properties
IUPAC Name |
3-methyl-N-[4-[(3-methylbenzoyl)amino]-3-nitrophenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c1-14-5-3-7-16(11-14)21(26)23-18-9-10-19(20(13-18)25(28)29)24-22(27)17-8-4-6-15(2)12-17/h3-13H,1-2H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZYPMKFIXXUKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CC(=C3)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(2-nitro-1,4-phenylene)bis(3-methylbenzamide) typically involves the reaction of 2-nitro-1,4-phenylenediamine with 3-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. These methods also allow for better control over reaction conditions, reducing the formation of by-products and improving the overall purity of the compound .
Chemical Reactions Analysis
Types of Reactions: N,N’-(2-nitro-1,4-phenylene)bis(3-methylbenzamide) can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Sodium azide (NaN3) in dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Concentrated hydrochloric acid or sodium hydroxide solution.
Major Products:
Reduction: 2-amino-1,4-phenylenebis(3-methylbenzamide).
Substitution: N,N’-(2-azido-1,4-phenylene)bis(3-methylbenzamide).
Hydrolysis: 3-methylbenzoic acid and 2-nitro-1,4-phenylenediamine.
Scientific Research Applications
N,N’-(2-nitro-1,4-phenylene)bis(3-methylbenzamide) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of N,N’-(2-nitro-1,4-phenylene)bis(3-methylbenzamide) depends on its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
N,N’-(1,2-phenylene)bis(3-methylbenzamide): Similar structure but with the nitro group in a different position.
N,N’-(1,4-phenylene)bis(3-methylbenzamide): Lacks the nitro group, resulting in different chemical properties.
2,2’-(1,4-phenylene)bis(7-nitro-1H-benzimidazole 3-oxide): Contains benzimidazole groups instead of benzamide groups.
Uniqueness: N,N’-(2-nitro-1,4-phenylene)bis(3-methylbenzamide) is unique due to the presence of the nitro group at the 2-position of the phenylene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This structural feature makes it a valuable compound for various applications in research and industry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
